
1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-phenyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a phenyl group attached to the second position of the indole ring and a nitrile group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-phenyl-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals to produce a stable chromophore .
Industrial Production Methods
Industrial production of 1-methyl-2-phenyl-1H-indole-5-carbonitrile typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-phenyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Nitrogen dioxide or nitrous acid in benzene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-methyl-2-phenyl-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets. The indole ring can undergo protonation, leading to electrophilic substitution reactions at specific positions . This compound can also form stable chromophores with malondialdehyde and 4-hydroxyalkenals, which are used in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenylindole: Lacks the nitrile group at the fifth position.
1-methyl-1H-indole-5-carbonitrile: Lacks the phenyl group at the second position.
Uniqueness
1-methyl-2-phenyl-1H-indole-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
741709-19-3 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-methyl-2-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
UEDPJEAILDTTLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
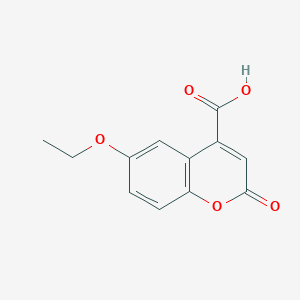
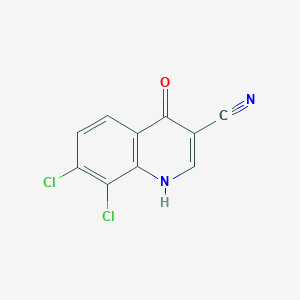
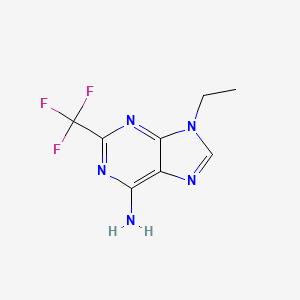
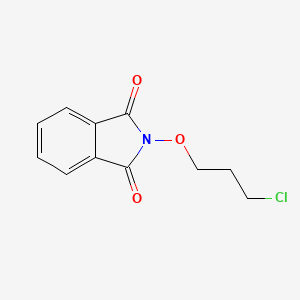
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
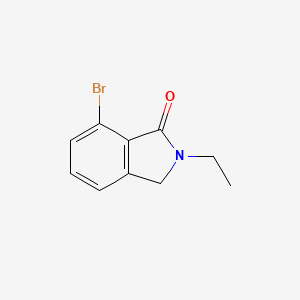
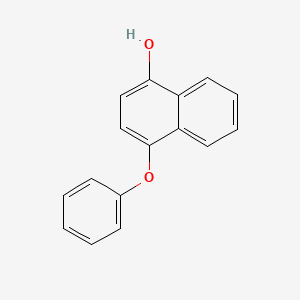

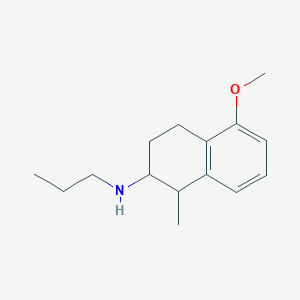
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
